molecular formula C12H12O4 B1362866 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester CAS No. 50551-56-9

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Cat. No. B1362866
CAS RN: 50551-56-9
M. Wt: 220.22 g/mol
InChI Key: IJCODAOXFYTGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (MBFCAE) is an organic compound that has been studied for its potential applications in various scientific research fields. MBFCAE is a chemical compound with a unique structure, which is composed of a benzofuran ring, two carboxylic acid groups, and an ethyl ester group. The compound has been studied for its potential applications in chemical synthesis, drug discovery, and biosynthesis.

Scientific Research Applications

Thromboxane Synthase Inhibition

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, has been explored for its potential as a thromboxane synthase inhibitor. A study found that its analogues showed significant inhibition of thromboxane B2 generation in platelets, with some activities being up to 50 times greater than the reference drug dazoxiben. However, rapid metabolism and excretion limit its therapeutic potential in this regard (Manley et al., 1987).

Anti-Tumor Properties

Research on derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, closely related to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, has shown promising results as anti-tumor agents. One derivative, designed for increased biological stability without an ester group, exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Heterocyclic Chemistry

The compound has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the condensation with N-benzylidene-2-naphthylamines to produce ethyl esters of 2,5-diaryl-4-hydroxy-1,2,5,6-tetrahydrobenzo[a]phenanthridine-3-carboxylic acid, highlighting its utility in the field of organic and medicinal chemistry (Kozlov et al., 1980).

Chromatographic Analysis

In the realm of analytical chemistry, derivatives of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester have been identified and quantified in various samples using chromatographic methods. This includes its presence in honey and honeydew samples, indicating its potential as a natural constituent or contaminant in food products (Nozal et al., 2001).

properties

IUPAC Name

ethyl 5-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCODAOXFYTGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198587
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

CAS RN

50551-56-9
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50551-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above prepared (2-formyl-4-methoxy-phenoxy)-acetic acid ethyl ester (34.36 g, 144 mmol) was dissolved in 340 mL of dimethoxyethane and treated at −15° C. with KOtBu (6.47 g, 0.4 eq.). After 15 Min., the reaction mixture was poured onto crashed ice/NH4Cl, twofold extracted with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=9/1) gave finally 8.10 g of the title compound as white crystals.
Quantity
34.36 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice NH4Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
340 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 3
Reactant of Route 3
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 4
Reactant of Route 4
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 5
Reactant of Route 5
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 6
Reactant of Route 6
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.